molecular formula C18H15N5O2 B4307486 10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE

10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE

Cat. No.: B4307486
M. Wt: 333.3 g/mol
InChI Key: OTQRLNCCPUJYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE is a complex organic compound known for its unique tricyclic structure. This compound has garnered interest in the field of pharmaceutical chemistry due to its potential biological activities, including analgesic and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE involves the reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with aromatic aldehydes. The reaction is typically carried out in a mixture of propan-2-ol and water under continuous stirring for about 2 hours . The resulting product is a white crystalline compound with a high melting point.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent ratios, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group.

    Reduction: Reduction reactions can target the cyano groups, converting them into amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Products may include oxo derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Halogenated or nitrated derivatives depending on the substituent used.

Scientific Research Applications

10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its analgesic effect may involve inhibition of pain receptors or modulation of neurotransmitter release .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE is unique due to the presence of the pyridinyl group, which may enhance its biological activity and specificity. The tricyclic structure also contributes to its stability and potential for diverse chemical reactions.

Properties

IUPAC Name

12-imino-9-pyridin-2-yl-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-9-16(10-20)14(12-5-2-4-8-23-12)24-18-7-3-1-6-13(18)17(16,11-21)15(22)25-18/h2,4-5,8,13-14,22H,1,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQRLNCCPUJYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23C(C1)C(C(=N)O2)(C(C(O3)C4=CC=CC=N4)(C#N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE
Reactant of Route 2
10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE
Reactant of Route 3
10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE
Reactant of Route 4
10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE
Reactant of Route 5
10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE
Reactant of Route 6
10-IMINO-2-(2-PYRIDINYL)TETRAHYDRO-8A,4-(EPOXYMETHANO)CHROMENE-3,3,4(2H,4AH)-TRICARBONITRILE

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